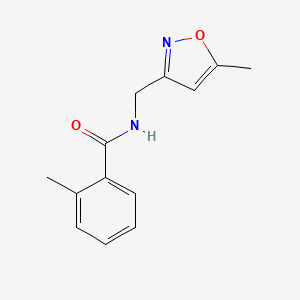

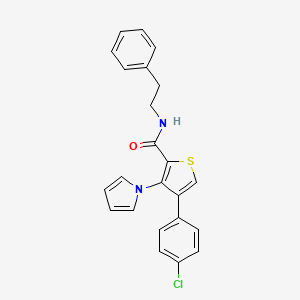

![molecular formula C17H21N3O3S3 B2954938 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2185590-58-1](/img/structure/B2954938.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains several functional groups including a bithiophene, a hydroxyethyl group, an isopropyl group, a methyl group, and an imidazole ring with a sulfonamide group. Bithiophene is a type of aromatic compound that consists of two thiophene rings joined at their 2-positions . Imidazole is a five-membered ring compound that contains two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bithiophene would contribute to the planarity and conjugation of the molecule, potentially giving it interesting electronic properties . The imidazole ring is a heterocycle that can participate in various types of bonding and interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bithiophene could undergo electrophilic aromatic substitution reactions . The imidazole ring could participate in various types of reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bithiophene could give it interesting optical and electronic properties . The hydroxyethyl group could make it more polar and increase its solubility in water .科学的研究の応用

Microbial Degradation Mechanisms

Microbial Strategy for Sulfonamide Elimination : Research indicates that sulfonamide antibiotics, due to their persistence in the environment, could promote antibiotic resistance. A study uncovered that degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 follows an unusual pathway starting with ipso-hydroxylation leading to fragmentation, which might be a novel microbial strategy to eliminate such compounds (Ricken et al., 2013).

Antiviral and Antimicrobial Activities

Antiviral Activity of Sulfonamide Derivatives : A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds exhibiting anti-tobacco mosaic virus activity, demonstrating the antiviral potential of sulfonamide derivatives (Chen et al., 2010).

Antimicrobial and Antioxidant Activities : The synthesis and evaluation of novel sulfonamide derivatives have shown significant antibacterial, antifungal, and antioxidant activities, highlighting their potential in developing new antimicrobial agents (Subramanyam et al., 2017).

Environmental Impact and Detection

Detection of Sulfonamide Residues : Establishing methods for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) addresses the extensive use of sulfonamides in veterinary practice and their potential environmental impact (Premarathne et al., 2017).

Chemical Synthesis and Bioactivity

Synthesis of Sulfonamide Derivatives : Research focused on the synthesis of sulfonamide-based compounds has led to the development of molecules with potential applications in treating various diseases, showcasing the versatility of sulfonamides in medicinal chemistry (Navidpour et al., 2014).

将来の方向性

The potential applications of this compound would depend on its specific properties. For example, if it has interesting electronic properties due to the bithiophene, it could be investigated for use in organic electronics . If it shows biological activity due to the imidazole ring, it could be explored for potential medicinal uses .

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S3/c1-11(2)17-19-16(9-20(17)3)26(22,23)18-8-13(21)15-5-4-14(25-15)12-6-7-24-10-12/h4-7,9-11,13,18,21H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOMQFLWXRUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

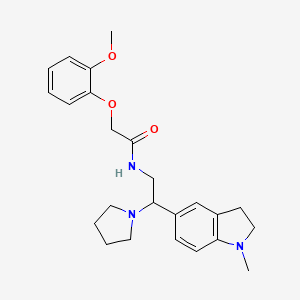

![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)

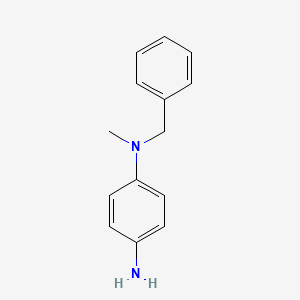

![1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)

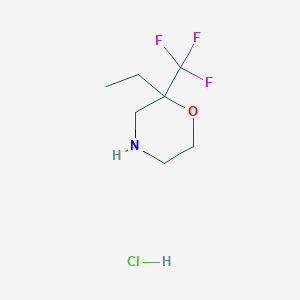

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-2-yl)methanone](/img/structure/B2954865.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2954870.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954877.png)

![Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)